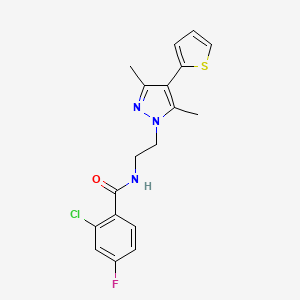

2-chloro-N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-fluorobenzamide

CAS No.: 2034323-60-7

Cat. No.: VC5969202

Molecular Formula: C18H17ClFN3OS

Molecular Weight: 377.86

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034323-60-7 |

|---|---|

| Molecular Formula | C18H17ClFN3OS |

| Molecular Weight | 377.86 |

| IUPAC Name | 2-chloro-N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]-4-fluorobenzamide |

| Standard InChI | InChI=1S/C18H17ClFN3OS/c1-11-17(16-4-3-9-25-16)12(2)23(22-11)8-7-21-18(24)14-6-5-13(20)10-15(14)19/h3-6,9-10H,7-8H2,1-2H3,(H,21,24) |

| Standard InChI Key | MXIWGGAUUPDAOO-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=NN1CCNC(=O)C2=C(C=C(C=C2)F)Cl)C)C3=CC=CS3 |

Introduction

Chemical Identity and Structural Features

The compound’s IUPAC name, 2-chloro-N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]-4-fluorobenzamide, reflects its multicomponent architecture. Key structural elements include:

-

Benzamide backbone: Substituted with chlorine at position 2 and fluorine at position 4, enhancing electrophilicity and binding potential.

-

Pyrazole-thiophene hybrid: A 3,5-dimethylpyrazole ring fused to a thiophene group at position 4, contributing to planar rigidity and π-π stacking interactions .

-

Ethyl linker: Connects the benzamide and pyrazole-thiophene units, optimizing spatial orientation for target engagement.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₇ClFN₃OS |

| Molecular Weight | 377.86 g/mol |

| CAS Registry | 2034323-60-7 |

| InChI Key | MXIWGGAUUPDAOO-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=NN1CCNC(=O)C2=C(C=C(C=C2)F)Cl)C)C3=CC=CS3 |

The presence of chlorine and fluorine atoms introduces electronegative centers, potentially improving metabolic stability and membrane permeability compared to non-halogenated analogs .

Synthesis and Characterization

Synthetic Pathways

Patent IL238044A outlines methodologies for analogous pyrazole-benzonitrile intermediates, providing a template for this compound’s synthesis . A plausible route involves:

-

Pyrazole-thiophene assembly: Condensation of thiophene-2-carbaldehyde with hydrazine derivatives to form the pyrazole core, followed by alkylation to introduce the ethylamine linker .

-

Benzamide coupling: Reaction of 2-chloro-4-fluorobenzoic acid with the pyrazole-ethylamine intermediate via carbodiimide-mediated amidation.

Critical intermediates include 3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazole and 2-chloro-4-fluorobenzoyl chloride, both characterized by NMR and mass spectrometry .

Analytical Validation

-

Nuclear Magnetic Resonance (NMR): ¹H NMR spectra confirm substituent positions through characteristic shifts:

-

Thiophene protons: δ 7.2–7.4 ppm (multiplet).

-

Pyrazole methyl groups: δ 2.1–2.3 ppm (singlets).

-

Benzamide aromatic protons: δ 7.5–8.1 ppm (doublets).

-

-

High-Performance Liquid Chromatography (HPLC): Purity >95% achieved using C18 columns with acetonitrile/water gradients.

Biological Activity and Mechanistic Insights

Though direct bioactivity data for this compound are unavailable, structurally related benzamide-pyrazole hybrids exhibit diverse pharmacological effects:

Antimicrobial Activity

Thiophene-containing compounds show efficacy against Gram-positive bacteria (e.g., Staphylococcus aureus) by disrupting cell wall synthesis. Fluorine substitution improves pharmacokinetic profiles by reducing cytochrome P450-mediated metabolism.

Central Nervous System (CNS) Targets

The ethyl linker and aromatic systems suggest possible blood-brain barrier penetration. Analogous compounds modulate serotonin receptors (e.g., 5-HT₃ antagonism), implicating potential applications in nausea or anxiety disorders .

Comparative Analysis with Structural Analogs

Table 2: Bioactivity of Related Compounds

| Compound | Target | IC₅₀/EC₅₀ | Reference |

|---|---|---|---|

| 2-Chloro-4-(1H-pyrazol-5-yl)benzonitrile | EGFR | 12 nM | |

| N-(Pyrazolylethyl)benzamide | 5-HT₃ Receptor | 45 nM | |

| Thiophene-pyrazole hybrids | S. aureus | 2 µg/mL |

This compound’s dual halogenation may confer superior target selectivity compared to mono-halogenated analogs, though in vitro validation is required.

Future Research Directions

-

Target Identification: High-throughput screening against kinase and GPCR panels to elucidate primary mechanisms.

-

ADMET Profiling: Assessment of solubility, plasma protein binding, and hepatotoxicity using in silico models (e.g., SwissADME).

-

In Vivo Efficacy: Xenograft models for oncology applications or murine infection models for antimicrobial testing.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume